Ethyl 4-(4-fluorophenyl)-6-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
ETHYL 4-(4-FLUOROPHENYL)-6-{[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]METHYL}-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a fluorophenyl group, a furan-2-carbonyl piperazine moiety, and a tetrahydropyrimidine core, making it a subject of interest for researchers.
Preparation Methods
The synthesis of ETHYL 4-(4-FLUOROPHENYL)-6-{[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]METHYL}-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves multiple steps, typically starting with the preparation of the key intermediates. The synthetic route may include the following steps:
Formation of the fluorophenyl intermediate:
Synthesis of the furan-2-carbonyl piperazine moiety: This involves the reaction of furan-2-carboxylic acid with piperazine under specific conditions.
Construction of the tetrahydropyrimidine core: This step involves the cyclization of appropriate intermediates to form the tetrahydropyrimidine ring.
Final coupling and esterification: The final step involves coupling the intermediates and esterification to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
ETHYL 4-(4-FLUOROPHENYL)-6-{[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]METHYL}-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using reagents such as halogens or nucleophiles.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
ETHYL 4-(4-FLUOROPHENYL)-6-{[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]METHYL}-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific biological pathways.
Biology: It is used in biological research to study its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as polymers or coatings.
Industry: It may be used in the synthesis of other complex molecules or as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of ETHYL 4-(4-FLUOROPHENYL)-6-{[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]METHYL}-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
ETHYL 4-(4-FLUOROPHENYL)-6-{[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]METHYL}-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE can be compared with similar compounds such as:
Olaparib: A poly ADP ribose polymerase (PARP) inhibitor used in cancer treatment.
Other fluorophenyl derivatives: Compounds with similar fluorophenyl groups that may have different biological activities or applications.
Piperazine derivatives: Compounds containing the piperazine moiety, which are often studied for their pharmacological properties.
Properties
Molecular Formula |
C23H25FN4O5 |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
ethyl 4-(4-fluorophenyl)-6-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C23H25FN4O5/c1-2-32-22(30)19-17(25-23(31)26-20(19)15-5-7-16(24)8-6-15)14-27-9-11-28(12-10-27)21(29)18-4-3-13-33-18/h3-8,13,20H,2,9-12,14H2,1H3,(H2,25,26,31) |
InChI Key |
JFPZPXIOAGBDIF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)F)CN3CCN(CC3)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
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